2-phenoxy-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide
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Overview
Description
2-phenoxy-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide is an organic compound that features a phenoxy group, a pyrazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol reacts with a suitable leaving group on the pyrazole ring.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety, which can be achieved through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the pyrazole ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-phenoxy-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-3-yl)phenol: This compound shares the pyrazole ring and phenol group but lacks the propanamide moiety.
3-(4-(1H-Pyrazol-3-yl)phenyl)propanamide: Similar structure but with different substituents on the phenyl ring.
N-(2-(1H-Pyrazol-1-yl)phenyl)acetamide: Contains a pyrazole ring and an acetamide group instead of a propanamide.
Uniqueness
2-phenoxy-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-phenoxy-N-[3-(1H-pyrazol-5-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13(23-16-8-3-2-4-9-16)18(22)20-15-7-5-6-14(12-15)17-10-11-19-21-17/h2-13H,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGLMXDJOZBZLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C2=CC=NN2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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